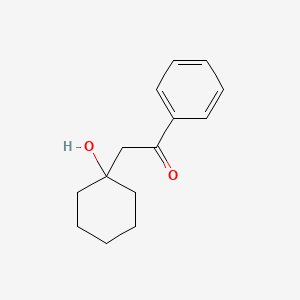
2-(1-Hydroxycyclohexyl)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxycyclohexyl)-1-phenylethanone is an organic compound with the molecular formula C13H16O2This compound is widely used as a photoinitiator in UV-radiation-curable technologies, which are employed in various applications such as printing, packaging, coatings, furniture, flooring, and adhesives .
准备方法
Synthetic Routes and Reaction Conditions
2-(1-Hydroxycyclohexyl)-1-phenylethanone can be synthesized through the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by reduction. The reaction typically involves the following steps:
Aldol Condensation: Cyclohexanone reacts with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of 1-phenylethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
科学研究应用
2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .
相似化合物的比较
Similar Compounds
1-Hydroxycyclohexyl phenyl methanone: Similar structure but different functional groups.
Cyclohexanone: Lacks the phenyl group.
Benzaldehyde: Lacks the cyclohexyl group
Uniqueness
2-(1-Hydroxycyclohexyl)-1-phenylethanone is unique due to its dual functionality, combining the properties of both cyclohexyl and phenyl groups. This combination enhances its reactivity and makes it highly effective as a photoinitiator in various industrial applications .
属性
CAS 编号 |
57213-26-0 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-(1-hydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChI 键 |
HRPUANCEDYZMFT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
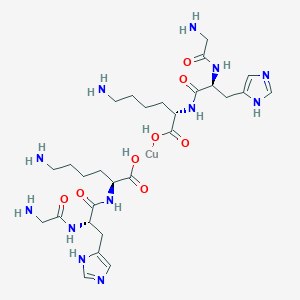

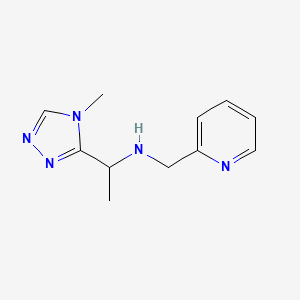
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
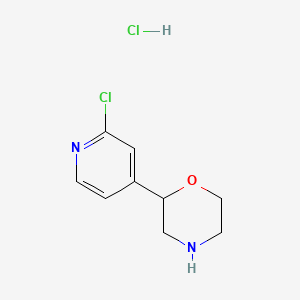

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
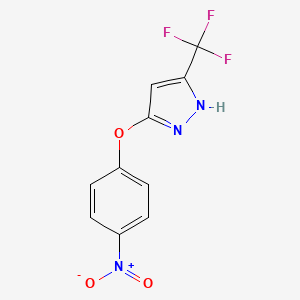
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
